molecular formula C15H14ClN3O B1349270 4-chloro-2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol CAS No. 364742-46-1

4-chloro-2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol

Cat. No. B1349270
M. Wt: 287.74 g/mol
InChI Key: YHUMCRANUCCGDD-UHFFFAOYSA-N
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Description

The compound “4-chloro-2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol” is a derivative of benzimidazole . Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system . This compound is of interest because of its diverse biological and clinical applications .


Molecular Structure Analysis

The molecular structure of “4-chloro-2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol” includes a benzimidazole nucleus, which is a constituent of many bioactive heterocyclic compounds . The InChI code for this compound is 1S/C15H14ClN3O/c1-19-13-5-3-2-4-12 (13)18-15 (19)17-9-10-8-11 (16)6-7-14 (10)20/h2-8,20H,9H2,1H3, (H,17,18) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-chloro-2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol” are not available in the retrieved data. The compound has a molecular weight of 287.75 .

Scientific Research Applications

DNA Binding and Fluorescence

The compound 4-chloro-2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol, related to the synthetic dye Hoechst 33258, is known for its ability to bind strongly to the minor groove of double-stranded B-DNA, specifically with a preference for AT-rich sequences. This binding characteristic is crucial for its application as a fluorescent DNA stain, allowing for the visualization of DNA and chromosomes in cell biology research. It serves as a foundation for studying chromosomal structures and functions, aiding in the analysis of nuclear DNA content through techniques such as flow cytometry. Additionally, its analogs have found use as radioprotectors and topoisomerase inhibitors, highlighting its potential in drug design and the exploration of DNA-binding mechanisms (Issar & Kakkar, 2013).

Antioxidant and Pharmacological Effects

Chlorogenic Acid (CGA), another phenolic compound, exhibits a wide range of pharmacological effects, including antioxidant, antibacterial, hepatoprotective, and neuroprotective activities. Although not directly linked to 4-chloro-2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol, CGA's diverse biological actions underscore the significant impact that structurally complex phenolic compounds can have on health and disease treatment. CGA's role in modulating lipid and glucose metabolism demonstrates the potential of phenolic compounds in addressing metabolic disorders (Naveed et al., 2018).

Food Chemistry and Toxicity Mitigation

In the realm of food science, phenolic compounds like methylglyoxal (not directly related but relevant for understanding the broad applications of phenols) are studied for their formation during food processing and their ability to react with dietary ingredients. Research into these reactions helps in understanding the balance between beneficial and deleterious effects of phenolic compounds in food, with implications for enhancing food safety and nutritional value (Zheng et al., 2020).

properties

IUPAC Name

4-chloro-2-[[(1-methylbenzimidazol-2-yl)amino]methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O/c1-19-13-5-3-2-4-12(13)18-15(19)17-9-10-8-11(16)6-7-14(10)20/h2-8,20H,9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHUMCRANUCCGDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1NCC3=C(C=CC(=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90354948
Record name 4-Chloro-2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol

CAS RN

364742-46-1
Record name 4-Chloro-2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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